molecular formula C14H12N2OS B5653758 3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No.: B5653758
M. Wt: 256.32 g/mol
InChI Key: SEKCQXZRUCNSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves heating 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) as a reagent . These reactions are usually carried out under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in bacterial resistance . This inhibition disrupts the bacterial protein synthesis pathway, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups

Properties

IUPAC Name

3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-9-11(10-6-4-3-5-7-10)12-13(18-9)15-8-16(2)14(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKCQXZRUCNSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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